molecular formula C12H18F3NO3 B13029889 Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate

Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate

Cat. No.: B13029889
M. Wt: 281.27 g/mol
InChI Key: GARZHJBCWPWSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate is a chemical compound with the molecular formula C12H18F3NO3 and a molecular weight of 281.27 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a cyclohexyl ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexanone derivative under controlled conditions. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced microreactor systems to ensure precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying enzyme inhibition and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

Molecular Formula

C12H18F3NO3

Molecular Weight

281.27 g/mol

IUPAC Name

tert-butyl N-[3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-8-4-7(12(13,14)15)5-9(17)6-8/h7-8H,4-6H2,1-3H3,(H,16,18)

InChI Key

GARZHJBCWPWSLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC(=O)C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.